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molecular formula C10H14O3 B8707594 4(2H)-Benzofuranone, 2-ethoxy-3,5,6,7-tetrahydro- CAS No. 76327-74-7

4(2H)-Benzofuranone, 2-ethoxy-3,5,6,7-tetrahydro-

Cat. No. B8707594
M. Wt: 182.22 g/mol
InChI Key: KVOBLJXRDHJODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04336202

Procedure details

96.5 mg of 2-ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone and 1.5 ml of 28% aqueous ammonia were admixed in a glass tube which was sealed and heated at 100° C. for 14 hours. The reaction mixture was treated in the same manner as Example 11 to give 38.4 mg of 4-oxo-4,5,6,7-tetrahydroindole (yield 54%).
Quantity
96.5 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]1[CH2:12][C:11]2[C:10](=O)[CH2:9][CH2:8][CH2:7][C:6]=2[O:5]1)C.[NH3:14]>>[O:5]=[C:6]1[CH2:7][CH2:8][CH2:9][C:10]2[NH:14][CH:4]=[CH:12][C:11]1=2

Inputs

Step One
Name
Quantity
96.5 mg
Type
reactant
Smiles
C(C)OC1OC=2CCCC(C2C1)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was sealed
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner as Example 11

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2C=CNC2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 38.4 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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